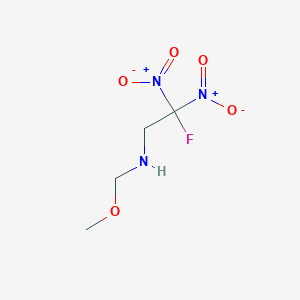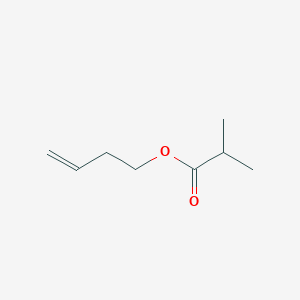
but-3-enyl 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-3-enyl 2-methylpropanoate is an ester compound with the molecular formula C9H16O2. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents . This compound is derived from but-3-en-1-ol and 2-methylpropanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
But-3-enyl 2-methylpropanoate can be synthesized through the esterification reaction between but-3-en-1-ol and 2-methylpropanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The process may also include purification steps such as distillation to isolate the ester from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
But-3-enyl 2-methylpropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken down into but-3-en-1-ol and 2-methylpropanoic acid.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Oxidation: The double bond in the but-3-enyl group can undergo oxidation reactions to form epoxides or diols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.
Major Products Formed
Hydrolysis: But-3-en-1-ol and 2-methylpropanoic acid.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Epoxides or diols from the but-3-enyl group.
Scientific Research Applications
But-3-enyl 2-methylpropanoate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of but-3-enyl 2-methylpropanoate involves its interaction with various molecular targets and pathways:
Ester Hydrolysis: In biological systems, esterases can hydrolyze the ester bond, releasing but-3-en-1-ol and 2-methylpropanoic acid.
Comparison with Similar Compounds
But-3-enyl 2-methylpropanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent in laboratories.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Isopropyl butyrate: Used in perfumes and cosmetics.
Uniqueness
This compound is unique due to its specific structure, which includes a but-3-enyl group and a 2-methylpropanoate moiety. This combination imparts distinct chemical properties and reactivity compared to other esters.
Properties
CAS No. |
144634-58-2 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
but-3-enyl 2-methylpropanoate |
InChI |
InChI=1S/C8H14O2/c1-4-5-6-10-8(9)7(2)3/h4,7H,1,5-6H2,2-3H3 |
InChI Key |
ZWGVKCZJCBBYSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



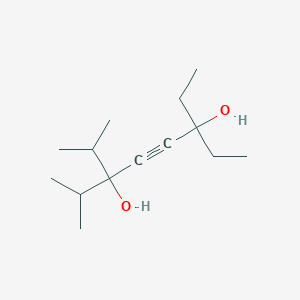
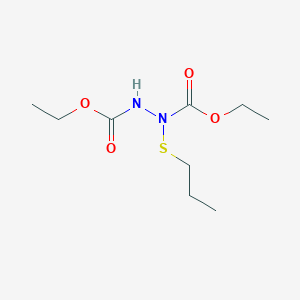
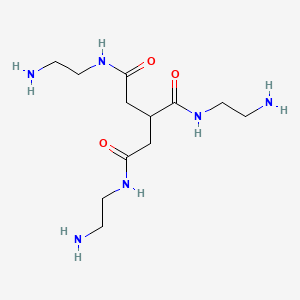

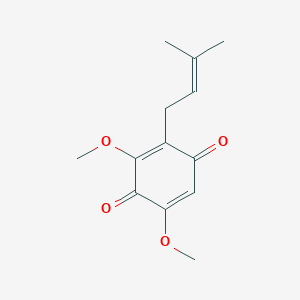
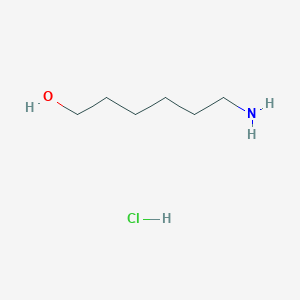
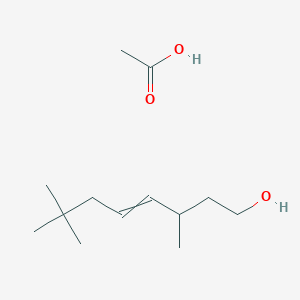
![9-Chloro-10-{[4-(methoxycarbonyl)phenyl]methyl}acridin-10-ium chloride](/img/structure/B12557408.png)
![3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole](/img/structure/B12557415.png)
![Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate](/img/structure/B12557419.png)
![3-Methoxy[1,4]benzothiazino[2,3-b]phenothiazine](/img/structure/B12557424.png)

